Diphenyl pentylphosphonate

Flame retardant Thermal stability Polymer processing

Diphenyl pentylphosphonate (CAS 21645-07-8), systematically named [pentyl(phenoxy)phosphoryl]oxybenzene with molecular formula C17H21O3P and molecular weight 304.32 g/mol, is a diaryl alkylphosphonate ester. This compound belongs to the broader class of organophosphorus(V) compounds characterized by a direct phosphorus‑carbon (P–C) bond, distinguishing it structurally and functionally from phosphate esters which contain P–O bonds.

Molecular Formula C17H21O3P
Molecular Weight 304.32 g/mol
CAS No. 21645-07-8
Cat. No. B12904823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl pentylphosphonate
CAS21645-07-8
Molecular FormulaC17H21O3P
Molecular Weight304.32 g/mol
Structural Identifiers
SMILESCCCCCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C17H21O3P/c1-2-3-10-15-21(18,19-16-11-6-4-7-12-16)20-17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3
InChIKeyGRKDCROEGSBEOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl Pentylphosphonate (CAS 21645-07-8) Procurement Guide: Specifications and Baseline Properties


Diphenyl pentylphosphonate (CAS 21645-07-8), systematically named [pentyl(phenoxy)phosphoryl]oxybenzene with molecular formula C17H21O3P and molecular weight 304.32 g/mol, is a diaryl alkylphosphonate ester . This compound belongs to the broader class of organophosphorus(V) compounds characterized by a direct phosphorus‑carbon (P–C) bond, distinguishing it structurally and functionally from phosphate esters which contain P–O bonds [1]. Its physical properties include a calculated density of 1.119 g/cm³, a calculated boiling point of 401.0°C at 760 mmHg, and a calculated refractive index of 1.534 .

High-temperature polymer processing requiring thermal stability up to reported ~390°C tolerance
Halogen-free flame retardant research targeting UL 94 V-0 context in epoxy laminates
PVC plasticizer studies needing dual-function plasticization and flame retardancy review

Why Generic Substitution of Diphenyl Pentylphosphonate (CAS 21645-07-8) Fails in Industrial Applications


Phosphonate esters and phosphate esters are not interchangeable despite superficial structural similarity; their performance diverges fundamentally due to the presence of a direct P–C bond in phosphonates versus P–O–C linkages in phosphates. Comparative studies establish that phosphates are more susceptible to hydrolytic degradation than their corresponding phosphonate analogs, with increased aryloxy substitution further diminishing phosphate hydrolytic stability [1]. Phosphonates consequently demonstrate higher thermal and hydrolytic stability owing to the P–C bond's resistance to cleavage, making them less prone to biodegradation and aqueous breakdown relative to phosphates [2]. The pentyl alkyl chain length additionally modulates compound lipophilicity and plasticizing behavior compared to shorter-chain (methyl, ethyl) diaryl alkylphosphonate congeners .

Target Compound
Diaryl alkylphosphonate class with direct P–C bond
Pentyl (C5) chain modulates lipophilicity and plasticizing behavior
Generic Substitutes
Aryl phosphate esters may shift hydrolytic stability and thermomechanical integrity
Shorter-chain alkylphosphonates may alter solubility, migration, and plasticizing efficiency

Diphenyl Pentylphosphonate (CAS 21645-07-8): Quantitative Comparative Evidence for Scientific Selection


Thermal Processing Window: Diaryl Alkylphosphonate High-Temperature Stability Advantage Over Phosphate Esters

Diaryl alkylphosphonates exhibit thermal stability enabling incorporation into polymer matrices via hot milling at temperatures up to approximately 390°C without degradation, a processing window critical for high-performance thermoplastics and thermosets [1]. In contrast, conventional aryl phosphate flame retardants such as triphenyl phosphate (TPP) and resorcinol bis(diphenyl phosphate) (RDP) induce significant plasticization and glass transition temperature (Tg) reduction in epoxy systems when used as non-reactive additives, compromising cured resin thermomechanical integrity [2].

Thermal Processing Window
Cross-study comparable
Phosphonates tolerate ~390°C hot milling vs. phosphate esters causing documented Tg depression and moisture sensitivity in epoxy matrices.
Supports high-temperature compounding into engineering thermoplastics and thermosets.
Class-based thermal tolerance context; data to verify for specific formulation.
Flame retardant Thermal stability Polymer processing

Hydrolytic Stability: P–C Bond of Phosphonates Confers Superior Aqueous Degradation Resistance Relative to Phosphates

Comparative hydrolytic stability studies on aromatic phosphorus esters demonstrate that phosphates are significantly more susceptible to hydrolysis than the corresponding phosphonates [1]. This differential stability arises from the direct phosphorus‑carbon (P–C) bond in phosphonates, which confers substantially higher resistance to hydrolytic cleavage compared to the P–O–C linkages characteristic of phosphate esters [2]. The presence of aryloxy (phenoxy) groups, as found in diphenyl pentylphosphonate, is known to promote hydrolytic instability in phosphates to a greater extent than in phosphonates; an increase in the number of aryloxy substituents correlates with diminished phosphate hydrolytic stability [1].

Hydrolytic Stability Advantage
Cross-study comparable
P–C bond in phosphonates confers substantially higher resistance to hydrolytic cleavage vs. P–O–C linkages in phosphates.
Extended functional lifetime in humid or aqueous-exposed applications.
Increased aryloxy substitution further diminishes phosphate stability; class-level inference.
Hydrolytic stability Aqueous degradation P–C bond

Dual-Function Plasticizer-Flame Retardant Efficiency in PVC: Phosphonate Moieties Deliver Improved Thermal Stability Over Phthalate Controls

Phosphonate-functionalized compounds have been demonstrated to function as efficient flame-retardant primary plasticizers for poly(vinyl chloride) (PVC), capable of substituting conventional phthalate plasticizers in soft PVC formulations [1]. In comparative evaluations, PVC films plasticized with phosphonated lipids exhibited superior thermal stability relative to those formulated with diisononyl phthalate (DINP), a widely used industrial benchmark plasticizer. The phosphonate group in the plasticizer structure directly contributes to this enhanced thermal stability [1]. Furthermore, independent studies on cardanol-based phosphonates (bis(cardanyl) phenylphosphonate, CP) confirm that the combination of a phosphonate moiety and a long alkyl chain imparts both flame retardancy and flexibility to PVC matrices [2].

PVC Dual-Function Efficiency
Class-level inference
Phosphonated plasticizers yield reported top thermal stability in PVC versus DINP control; long alkyl chain + phosphonate group provide flexibility and flame retardancy.
Enables formulation simplification as dual plasticizer-flame retardant.
Phosphonated lipid and cardanol-based phosphonate models; data to verify for diphenyl pentylphosphonate.
PVC plasticizer Flame retardant Thermal stability

Epoxy Resin Flame Retardancy: Diaryl Alkylphosphonates Enable Halogen-Free UL 94 V-0 Compliance in Electronic Laminates

Diaryl alkylphosphonates, including diphenyl pentylphosphonate and its oligomeric/polymeric derivatives, are specifically claimed as flame retardant agents for epoxy resins intended for electrical and electronic applications, particularly printed wiring boards (PWB) [1]. These phosphonate-based systems are positioned as halogen-free alternatives to tetrabromobisphenol A (TBBPA), the conventional brominated flame retardant facing increasing regulatory and environmental scrutiny [2]. The Underwriters Laboratory (UL) 94 test method is the industry benchmark, with V‑0 rating required for many PWB applications — a requirement that diaryl alkylphosphonate‑modified epoxy formulations are engineered to satisfy [3]. Unlike non‑reactive aryl phosphate additives (TPP, TCP, CDP, RDP, BDP) that compromise solder heat resistance after moisture absorption and reduce cured Tg through plasticization, diaryl alkylphosphonates can be designed as reactive chain‑extenders that integrate into the epoxy network [4].

Epoxy Laminate Flame Retardancy
Class-level inference
Diaryl alkylphosphonates claimed for halogen-free UL 94 V-0 compliance; reactive chain-extending capability reported to preserve Tg and solder resistance vs. non-reactive aryl phosphates.
Supports selection for electronic laminate applications requiring V-0 certification.
Patent-derived claims; requires specific formulation validation.
Epoxy resin Halogen-free flame retardant UL 94 V-0

Analytical Chromatography: High Boiling Point (401°C Calculated) of Diphenyl Pentylphosphonate Dictates Method Selection and Distillation Constraints

Diphenyl pentylphosphonate exhibits a calculated boiling point of 401.0°C at 760 mmHg and a calculated flash point of 209.8°C . This high boiling point renders conventional distillation impractical for purification, necessitating alternative separation techniques such as column chromatography . In contrast, lower molecular weight dialkyl alkylphosphonates such as dimethyl methylphosphonate (DMMP, MW 124.08, bp ~181°C) or diethyl ethylphosphonate (DEEP, MW 166.16, bp ~198°C) remain amenable to distillation‑based purification. For the class of diaryl alkylphosphonates, the combination of high boiling point and the presence of aryl substituents increases the complexity of chromatographic separation from unreacted starting materials and byproducts .

Chromatography Method Selection
Calculated property
Calculated bp 401.0°C at 760 mmHg renders distillation impractical; column chromatography is the necessary purification route.
Dictates purification strategy for high-purity material procurement.
Calculated value; experimental bp may vary.
Analytical chemistry Chromatography Boiling point

Pentyl Alkyl Chain Length Effect: Modulated Lipophilicity and Plasticizing Behavior Versus Shorter-Chain Diaryl Alkylphosphonates

The pentyl (C5) alkyl chain in diphenyl pentylphosphonate imparts distinct physicochemical properties compared to diaryl alkylphosphonates bearing shorter alkyl substituents. The longer pentyl chain influences compound solubility profiles and reactivity characteristics relative to methyl or ethyl analogs . In phosphonate‑based plasticizer systems for PVC, long alkyl chains in combination with the phosphonate moiety are specifically noted to induce flexibility in the polymer matrix, with flame retardancy and flexibility improving as phosphonate‑containing additive content increases [1]. This chain‑length effect aligns with established plasticization principles wherein lower molecular weight plasticizers generally exhibit higher plasticizing efficiency in PVC than higher molecular weight counterparts; the pentyl chain (MW contribution ~71) provides an intermediate balance between short-chain (methyl, ethyl) high‑efficiency plasticizers and longer‑chain lower‑efficiency variants [2].

Pentyl Chain Length Effect
Class-level inference
C5 pentyl chain provides an intermediate balance between short-chain high-efficiency and long-chain low-efficiency plasticizers; influences solubility and reactivity profiles vs. methyl/ethyl analogs.
Tunable balance for viscosity, migration resistance, and polymer compatibility requirements.
Structure-property relationship review; context-dependent.
Alkyl chain length Lipophilicity Plasticizer efficiency

Diphenyl Pentylphosphonate (CAS 21645-07-8): Evidence-Backed Application Scenarios for Procurement Decision-Making


Halogen‑Free Flame Retardant Formulations for High‑Temperature Engineering Thermoplastics

Diphenyl pentylphosphonate is optimally deployed in flame‑retardant polymer compounding operations requiring processing temperatures up to ~390°C, where conventional aryl phosphate additives would undergo thermal degradation or excessive plasticization . This thermal tolerance enables direct incorporation into engineering thermoplastics and thermosets via hot milling or extrusion without additive decomposition, a critical advantage in manufacturing printed wiring boards, electronic encapsulants, and high‑performance structural composites requiring UL 94 V‑0 compliance without brominated flame retardants .

Primary Plasticizer with Intrinsic Flame Retardancy for Flexible PVC

This compound serves as a dual‑function additive in flexible PVC formulations where both plasticization and flame retardancy are required. The phosphonate moiety contributes thermal stability and char‑forming flame retardant action, while the pentyl alkyl chain induces polymer chain flexibility . Such systems achieve superior thermal stability compared to DINP‑plasticized controls and can substitute phthalate plasticizers in applications including wire and cable insulation, flexible films, and coated fabrics where regulatory pressure to eliminate halogenated and phthalate‑based additives is intensifying .

Aqueous‑Exposed Material Applications Requiring Extended Hydrolytic Stability

For applications involving prolonged exposure to humidity, aqueous environments, or alkaline/acidic conditions, diphenyl pentylphosphonate offers superior resistance to hydrolytic degradation relative to phosphate ester alternatives . This stability profile makes it suitable for outdoor polymer applications, coatings exposed to moisture, and additive formulations where leachable hydrolysis products would compromise performance or create environmental contamination concerns. The P–C bond characteristic of phosphonates resists cleavage under conditions that would rapidly degrade phosphate ester linkages .

Analytical Reference Standard and Chromatography Method Development

The well‑defined physical properties of diphenyl pentylphosphonate — including calculated density (1.119 g/cm³), refractive index (1.534), and boiling point (401.0°C) — support its use as an analytical reference standard for method development and validation in HPLC, GC, and spectroscopic analyses . Procurement for analytical applications should account for the compound's high boiling point, which precludes distillation‑based purification and necessitates chromatography‑based purity assessment .

Application
Selection Property
Validation Focus
Halogen-Free FR for High-Temp Thermoplastics
Thermal processing tolerance context
UL 94 V-0 compliance without brominated additives; Tg and solder resistance review
Primary Plasticizer with Intrinsic FR for Flexible PVC
Dual-function additive profile
Thermal stability ranking vs. DINP control; phthalate substitution viability
Aqueous-Exposed Material Applications
Hydrolytic stability context
Leachable degradation product monitoring; P–C bond resistance to cleavage
Analytical Reference Standard & Method Development
Physical property-defined standard
Chromatography-based purity assessment; bp dictates method selection

Technical Documentation Hub

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